molecular formula C4H5F3N2 B1295714 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole CAS No. 2794-20-9

2-(trifluoromethyl)-4,5-dihydro-1H-imidazole

Cat. No. B1295714
CAS RN: 2794-20-9
M. Wt: 138.09 g/mol
InChI Key: AJVDOFRZQWMSLK-UHFFFAOYSA-N
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Description

The compound “2-(trifluoromethyl)-4,5-dihydro-1H-imidazole” is a type of imidazole derivative. Imidazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . The trifluoromethyl group (-CF3) is a functional group in organic chemistry, consisting of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

The synthesis of trifluoromethylated compounds has been a topic of significant interest in the field of organic chemistry due to their wide applications in pharmaceuticals and agrochemicals . Various methods have been reported for the synthesis of trifluoromethylated compounds .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. Information about the safety and hazards of “2-(trifluoromethyl)-4,5-dihydro-1H-imidazole” is not available in the sources I found .

Future Directions

The future directions in the field of trifluoromethylated compounds could involve the development of new synthetic methods, the discovery of new applications, and the exploration of their biological activities .

properties

IUPAC Name

2-(trifluoromethyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVDOFRZQWMSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292456
Record name 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethyl)-4,5-dihydro-1H-imidazole

CAS RN

2794-20-9
Record name NSC82757
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
AM Said, I Warad, OS Alzahrani, A Zarrouk… - … -New Crystal Structures, 2019 - degruyter.com
C 6 H 9 F 3 N 2 , monoclinic, P2 1 /n (no. 14), a = 10.6224(9) Å, b = 11.8639(9) Å, c = 13.3139(11) Å, β = 105.903(3), V = 1613.6(2) Å 3 , Z = 8, R gt (F) = 0.0618, wR ref (F 2 ) = 0.1629, T …
Number of citations: 4 www.degruyter.com
S Li, J Liang, X Liu, L Xian, M Du - Chemical Papers, 2021 - Springer
A simple and efficient method of iodine-mediated aminohalogenation-oxidation of fluorinated N’-propargyl amidines to synthesize 2-fluoroalkyl imidazole-5-carbaldehydes was …
Number of citations: 1 link.springer.com
AAM Al-Dies, AM Asiri, SA Khan… - … für Kristallographie-New …, 2019 - degruyter.com
Crystal structure of 8,8′-di-p-tolyl-8′H-7,8′-biacenaphtho[1,2-d]imidazole, C40H26N4 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR …
Number of citations: 1 www.degruyter.com
H Pang, X He, X Feng, X Yuan - Zeitschrift für Kristallographie-New …, 2019 - degruyter.com
C 36 H 36 Cl 2 N 6 O 6 Co 2 , triclinic, P1̄ (no. 2), a = 7.4399(9) Å, b = 9.5362(11) Å, c = 13.1754(15) Å, α = 73.589(2), β = 84.396(2), γ = 74.709(2), V = 864.68(17) Å 3 , Z = 1, R gt (F) = …
Number of citations: 2 www.degruyter.com
SK Shetty, HS Upadhya - Corrosion Reviews, 2022 - degruyter.com
The review article summarizes various ionic liquids (ILs) used as corrosion inhibitors reported in the literature during the preceding five years (2016–2020) for corrosion of carbon steel …
Number of citations: 2 www.degruyter.com
B Fang, JP Meng, Y Luo - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
C 15 H 13 N 3 O 2 , triclinic, P1̄ (no. 2), a = 4.6502(18) Å, b = 11.937(3) Å, c = 13.1822(19) Å, α = 115.26(4), β = 94.81(5), γ = 96.49(5), V = 650.4(4) Å 3 , Z = 2, R gt (F) = 0.0762, wR ref …
Number of citations: 5 www.degruyter.com
M Wang, K Yang, Y Wang, Y Ying - Zeitschrift für Kristallographie …, 2019 - degruyter.com
C 34 H 40 MnN 14 O 2 S 2 , triclinic, P1̄ (no. 2), a = 9.1383(4) Å, b = 9.5039(6) Å, c = 10.5526(6) Å, α = 91.564(4), β = 94.624(5), γ = 91.737(4), V = 912.68(9) Å 3 , Z = 1, R gt (F) = …
Number of citations: 3 www.degruyter.com
M Kloda, I Matulková, I Císařová… - … für Kristallographie-New …, 2019 - degruyter.com
C 8 H 13 N 5 O 5 , triclinic, P1̄ (no. 2), a = 9.1462(4) Å, b = 9.9732(5) Å, c = 13.5252(6) Å, α = 90.098(2), β = 91.031(2), γ = 109.874(2), V = 1160.02(9) Å 3 , Z = 4, R gt (F) = 0.0392, wR …
Number of citations: 1 www.degruyter.com
H Pang - Zeitschrift für Kristallographie-New Crystal Structures, 2019 - degruyter.com
C 34 H 32 Br 4 N 8 O 2 Zn 2 , triclinic, P1̄ (no. 2), a = 11.441(2) Å, b = 13.422(2) Å, c = 14.370(3) Å, α = 101.129(3), β = 99.587(2), γ = 114.972(3), V = 1885.0(6) Å 3 , Z = 2, R gt (F) = …
Number of citations: 3 www.degruyter.com
WW Li, MY Zheng, G Ying, YP Jiang… - … New Crystal Structures, 2019 - degruyter.com
Crystal structure of N-methylanilinium 5,7-dihydroxy-4-oxo-2-phenyl-4H-chromene-8-sulfonate monohydrate, C22H21NO8S Skip to content Should you have institutional access? …
Number of citations: 2 www.degruyter.com

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